SSM 3 trifluoroacetate

Catalog No.
S543878
CAS No.
922732-52-3
M.F
C30H36F12N12O10
M. Wt
952.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SSM 3 trifluoroacetate

CAS Number

922732-52-3

Product Name

SSM 3 trifluoroacetate

IUPAC Name

2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid

Molecular Formula

C30H36F12N12O10

Molecular Weight

952.67

InChI

InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;;

InChI Key

JYRRXGHBFAELIV-YAOLEPIASA-N

SMILES

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

SSM3 TFA; SSM-3 TFA; SSM 3 TFA; SSM3 TFA salt;

Description

The exact mass of the compound SSM 3 trifluoroacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

SSM 3 trifluoroacetate functions as a potent inhibitor of furin. Studies have shown it to have a half maximal effective concentration (EC50) of 54 nM, indicating its high effectiveness in blocking furin activity []. It achieves this by binding to the active site of the enzyme, preventing it from cleaving target proteins [].

Applications in Research

  • Studying Protein Processing

    Researchers use SSM 3 trifluoroacetate to investigate how furin-mediated cleavage affects various proteins. By inhibiting furin, they can observe the effects of uncleaved proteins on cellular processes and signaling pathways [].

  • Viral Infections

    Some viruses, including SARS-CoV-2 (the virus causing COVID-19), require furin cleavage of their spike protein for efficient cell entry. Studies have demonstrated that SSM 3 trifluoroacetate can block this cleavage, potentially inhibiting viral infection [].

  • Bacterial Pathogenesis

    Furin is also involved in the pathogenesis of certain bacteria, such as Bacillus anthracis (the causative agent of anthrax). Research suggests that SSM 3 trifluoroacetate can block furin-dependent processing of anthrax toxins, potentially offering insights into novel therapeutic strategies [].

SSM 3 trifluoroacetate is a synthetic compound recognized for its potent inhibitory effects on furin, a type of proprotein convertase. The chemical formula for SSM 3 trifluoroacetate is C22H32N12O24CF3CO2HC_{22}H_{32}N_{12}O_{2}\cdot 4CF_{3}CO_{2}H, with a molecular weight of 952.66 g/mol. This compound has garnered attention due to its ability to block furin-dependent cellular processes, particularly in the context of anthrax protective antigen processing .

SSM 3 trifluoroacetate acts primarily as a furin inhibitor, exhibiting an effective concentration (EC50) of approximately 54 nM. Its mechanism involves the inhibition of furin-mediated cleavage, which is crucial for the activation of various proteins involved in cellular signaling and pathogen entry . The compound's solubility in water and dimethyl sulfoxide allows it to participate in diverse

The biological activity of SSM 3 trifluoroacetate is largely attributed to its interaction with furin. By inhibiting this enzyme, the compound can alter the activation of proteins that are essential for various cellular functions, including viral entry mechanisms. Recent studies have highlighted its potential as an antiviral agent against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) by blocking the cleavage of the spike protein, which is vital for viral entry into host cells .

The synthesis of SSM 3 trifluoroacetate typically involves several steps, including:

  • Trifluoromethylation Reactions: Utilizing trifluoroacetic acid and its derivatives in combination with photoredox catalysis.
  • Coupling Reactions: Employing methods such as Stille coupling or other transition metal-catalyzed reactions to form the desired molecular structure.
  • Purification: Techniques like chromatography may be used to isolate the final product from reaction mixtures .

SSM 3 trifluoroacetate has several applications in biochemical research and pharmaceutical development:

  • Antiviral Research: As a furin inhibitor, it shows promise in developing treatments against viruses that utilize furin for activation.
  • Cell Biology Studies: Useful in investigating cellular processes that depend on furin-mediated protein processing.
  • Chemical Synthesis: Acts as a precursor or reagent in synthesizing other bioactive compounds due to its unique chemical properties .

Research has focused on understanding how SSM 3 trifluoroacetate interacts with furin and related proteases. These studies indicate that by inhibiting furin, SSM 3 trifluoroacetate can significantly impact various pathways involved in cell signaling and pathogen entry. The specificity of this interaction makes it a valuable tool for studying protease functions and developing targeted therapies against diseases where furin plays a critical role .

Several compounds exhibit similar biological activities or structural features to SSM 3 trifluoroacetate. Here are some notable examples:

Compound NameStructure/FunctionUnique Features
Decanoyl-Arg-Val-Lys-Arg-ChloromethylketoneFurin inhibitor; antiviral propertiesEffective against flaviviruses
Pseudomonas aeruginosa exotoxin AProtein synthesis inhibitor; cytotoxic effectsTargets eukaryotic ribosomes
Bafilomycin A1Inhibits vacuolar ATPases; affects cellular pHUsed in studies on lysosomal function
LopinavirProtease inhibitor; used in HIV treatmentTargets HIV protease specifically

SSM 3 trifluoroacetate stands out due to its specific targeting of furin and its potential applications in viral pathogenesis research, particularly concerning emerging infectious diseases like COVID-19 . Its unique trifluoroacetate moiety also enhances its solubility and reactivity compared to other inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-15
1: Remacle AG, Gawlik K, Golubkov VS, Cadwell GW, Liddington RC, Cieplak P, Millis SZ, Desjardins R, Routhier S, Yuan XW, Neugebauer WA, Day R, Strongin AY. Selective and potent furin inhibitors protect cells from anthrax without significant toxicity. Int J Biochem Cell Biol. 2010 Jun;42(6):987-95. doi: 10.1016/j.biocel.2010.02.013. Epub 2010 Mar 1. PubMed PMID: 20197107; PubMed Central PMCID: PMC2862824.

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